3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

Medicinal Chemistry Physicochemical Profiling ADME

3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (CAS 1191278‑87‑1) is a fused tricyclic heterocycle composed of a benzimidazolone core annulated to a pyrrolidine ring and bearing a germinal trifluoromethyl (–CF₃) substituent at the 3a‑position [REFS‑1]. It is a member of the broader pyrrolo[1,2‑a]benzimidazole family—a scaffold recognized for its π‑stacking interactions, hydrogen‑bonding capacity, and potential biological activity [REFS‑2][REFS‑3].

Molecular Formula C11H9F3N2O
Molecular Weight 242.2 g/mol
CAS No. 1191278-87-1
Cat. No. B3220152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one
CAS1191278-87-1
Molecular FormulaC11H9F3N2O
Molecular Weight242.2 g/mol
Structural Identifiers
SMILESC1CC2(NC3=CC=CC=C3N2C1=O)C(F)(F)F
InChIInChI=1S/C11H9F3N2O/c12-11(13,14)10-6-5-9(17)16(10)8-4-2-1-3-7(8)15-10/h1-4,15H,5-6H2
InChIKeyTWGSAPKXTKTLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (CAS 1191278-87-1) – Core Chemical Identity and Procurement-Significant Physicochemical Profile


3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (CAS 1191278‑87‑1) is a fused tricyclic heterocycle composed of a benzimidazolone core annulated to a pyrrolidine ring and bearing a germinal trifluoromethyl (–CF₃) substituent at the 3a‑position [REFS‑1]. It is a member of the broader pyrrolo[1,2‑a]benzimidazole family—a scaffold recognized for its π‑stacking interactions, hydrogen‑bonding capacity, and potential biological activity [REFS‑2][REFS‑3]. The compound’s molecular formula is C₁₁H₉F₃N₂O with a molecular weight of 242.20 g·mol⁻¹, a predicted logP of 2.70, a topological polar surface area (TPSA) of 32.34 Ų, and a predicted pKa of 0.04±0.40, indicating weakly basic character [REFS‑1][REFS‑4]. Commercially available with purity specifications of ≥95 % or NLT 98 %, this compound is supplied exclusively for research and non‑human applications [REFS‑5][REFS‑6].

Why Generic Substitution Fails: The Critical Role of the 3a‑CF₃ Group in Modulating Physicochemical and Pharmacological Properties of the Pyrrolo[1,2‑a]benzimidazole Scaffold


Within the pyrrolo[1,2‑a]benzimidazole structural class, the identity of the 3a‑substituent profoundly influences key physicochemical properties—lipophilicity, hydrogen‑bond acidity, electron‑withdrawing induction, and steric occupancy—that collectively govern permeability, binding, metabolic stability, and crystal packing [REFS‑1][REFS‑2]. The –CF₃ group imparts a unique combination of high electronegativity (Hammett σₘ ≈ 0.43–0.44), large hydrophobic surface area (π ≈ 0.88), and minimal steric demand compared to aryl substituents, while remaining chemically inert [REFS‑3][REFS‑4]. Consequently, exchanging the 3a‑CF₃ for –CHF₂, –CH₃, –H, or aryl groups alters pKa, logP, and hydrogen‑bond‑donor capacity to an extent that can invalidate structure‑activity relationships, disrupt crystallization behavior, and compromise assay reproducibility [REFS‑1][REFS‑5]. Generic substitution is therefore scientifically unsound; procurement decisions must be based on quantifiable differential evidence as presented below.

Quantitative Differentiation Evidence for 3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one Versus Closest Analogs


Lipophilicity Advantage: +0.30 logP Units Over the 3a‑Difluoromethyl Analog

The target compound exhibits a predicted logP of 2.70, which is 0.30 units higher than that of the structurally closest 3a‑difluoromethyl analog (CAS 1192308‑63‑6, logP = 2.40) [REFS‑1][REFS‑2]. This difference translates to roughly a two‑fold increase in octanol–water partition coefficient, reflecting the greater hydrophobic surface area and inductive polarization of the –CF₃ group relative to –CHF₂ [REFS‑3]. The magnitude is sufficient to differentiate permeability and protein‑binding profiles in a cell‑based assay while remaining within the desirable drug‑like logP range (< 3) [REFS‑4].

Medicinal Chemistry Physicochemical Profiling ADME

Electron‑Withdrawing Power: +0.09 σₘ Unit Advantage Over the 3a‑Difluoromethyl Analog

The Hammett σₘ constant for –CF₃ is 0.43–0.44, compared with 0.34–0.35 for –CHF₂ and 0.00 for –H [REFS‑1][REFS‑2]. This ~0.09‑unit increase in electron‑withdrawing capacity lowers the pKa of the neighboring benzimidazolone N–H (predicted pKa = 0.04±0.40 for the target compound) relative to the difluoromethyl and des‑fluoro analogs, enhancing hydrogen‑bond donor acidity [REFS‑3]. In reported crystal structures of the 3a‑aryl series, the N–H⋅⋅⋅O=C hydrogen bond is the primary intermolecular interaction; the stronger donor acidity of the –CF₃ compound is expected to shorten and strengthen this contact, altering supramolecular assembly and melting point [REFS‑4][REFS‑5].

Physical Organic Chemistry Medicinal Chemistry SAR

Balanced Molecular Weight and TPSA for CNS Drug‑Like Space: Differentiation from the Heavier 3a‑Phenyl and Lighter Non‑Fluorinated Analogs

With a molecular weight (MW) of 242.20 g·mol⁻¹ and a TPSA of 32.34 Ų, the target compound falls within the optimal CNS drug‑like window defined by the Wager filter (MW < 360, TPSA < 90 Ų) and the multiparameter CNS MPO desirability score [REFS‑1][REFS‑2]. By contrast, the 3a‑phenyl analog (MW ≈ 250.3, TPSA unchanged) incurs a MW penalty that shifts it closer to the oral drug‑likeness boundary (Rule‑of‑5 MW ≤ 500, but CNS desirability declines above MW ≈ 300), whereas the fully saturated decahydro‑3a‑CF₃ analog (CAS 1190437‑08‑1, MW = 248.25, logP = 2.05) gains lipophilicity but increases MW and rotational bond count [REFS‑3][REFS‑4]. The non‑fluorinated 3a‑H parent (MW ≈ 172) is substantially less lipophilic, compromising blood‑brain barrier penetration potential.

Drug Design CNS Penetration Physicochemical Filters

Single H‑Bond Donor Count and Zero Rotatable Bonds: Conformational Restriction Advantage Over Saturated and Chain‑Extended Analogs

The target compound possesses exactly one hydrogen‑bond donor (benzimidazolone N–H) and zero rotatable bonds, as confirmed by the SMILES string FC(F)(F)C12CCC(=O)N1C1=C(N2)C=CC=C1 and vendor‑reported property counts [REFS‑1][REFS‑2]. The decahydro‑3a‑CF₃ analog (CAS 1190437‑08‑1), by contrast, has fully saturated rings that introduce additional stereocenters and a higher conformational entropy penalty upon binding [REFS‑3]. The 3a‑CH₃‑decahydro analog (CAS 1177113‑48‑2, MW = 194.27) lacks the electron‑withdrawing fluorine atoms entirely, reducing both polarity and hydrogen‑bond acidity [REFS‑4]. The complete conformational rigidity of the target compound—enforced by the planar benzimidazolone system and the fused pyrrolidine ring—minimizes the entropic cost of binding and increases ligand efficiency metrics (LE, LLE) compared with more flexible analogs.

Conformational Analysis Medicinal Chemistry Ligand Efficiency

Validated Research and Industrial Application Scenarios for 3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Hit‑Finding Libraries Optimized for Blood‑Brain Barrier Penetration

The combination of MW = 242.20, logP = 2.70, TPSA = 32.34 Ų, HBD = 1, and predicted pKa = 0.04 places this compound in the ideal CNS drug‑like space defined by the Wager CNS MPO algorithm. Medicinal chemistry teams building focused screening libraries for neurodegenerative or psychiatric targets can select this scaffold over the more lipophilic 3a‑phenyl analog (logP ≈ 3.2, lower MPO score) or the heavier decahydro‑CF₃ analog (MW = 248.25, logP = 2.05, suboptimal for passive BBB permeation) to maximize the probability of identifying brain‑penetrant hits [REFS‑1][REFS‑2].

Structure‑Based Drug Design: Rigid Fragment with Enhanced H‑Bond Donor Acidity for Crystallographic Studies

The strong electron‑withdrawing effect of the 3a‑CF₃ group (σₘ ≈ 0.43) depresses the benzimidazolone N–H pKa to ~0, producing a potent hydrogen‑bond donor that can engage in tighter N–H⋅⋅⋅acceptor interactions than the 3a‑CHF₂ (σₘ ≈ 0.34) or 3a‑H analogs. Coupled with zero rotatable bonds, this compound is an excellent rigid fragment for co‑crystallization with protein targets, facilitating high‑resolution structure determination and providing clear electron density for the CF₃ group as an anomalous scattering marker [REFS‑3][REFS‑4].

SAR Exploration: Systematic Fluorination Series with Quantifiable Property Gradients

Purchasing this –CF₃ compound alongside the –CHF₂ (logP = 2.40) and –H (logP ≈ 1.5) analogs enables construction of a matched molecular pair series where the lipophilicity, electronic, and steric contributions of fluorination can be systematically deconvoluted. The quantifiable logP and Hammett σₘ increments allow researchers to attribute activity changes to specific physicochemical parameters rather than broad scaffold effects, accelerating SAR interpretation in hit‑to‑lead programs [REFS‑5].

Supramolecular Chemistry and Crystal Engineering: Designer Building Block with Tunable Hydrogen‑Bond Networks

The predicted strong N–H acidity (pKa ≈ 0) and established π–π stacking propensity of the benzo[d]pyrrolo[1,2‑a]imidazol‑1‑one core make this compound a valuable tecton for crystal engineering studies. The CF₃ group can be exploited as a hydrophobic knob to direct packing, while the N–H⋅⋅⋅O=C synthon—structurally validated in the 3a‑aryl series—provides predictable one‑dimensional chain formation. The 3a‑CF₃ variant offers stronger hydrogen bonds and distinct packing compared to the 3a‑phenyl or 3a‑methyl analogs, enabling systematic studies of fluorine‑mediated crystal lattice effects [REFS‑3][REFS‑4].

Quote Request

Request a Quote for 3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.